

# Gas chromatography-mass spectrometry (GC-MS) analysis of 3,3,5-Trimethylheptane

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## Compound of Interest

Compound Name: 3,3,5-Trimethylheptane

Cat. No.: B1193924

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## Application Note: GC-MS Analysis of 3,3,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This application note details a comprehensive methodology for the analysis of **3,3,5-trimethylheptane** using gas chromatography-mass spectrometry (GC-MS). **3,3,5-Trimethylheptane**, a branched-chain alkane, is relevant in various fields, including fuel and solvent applications.[1] The protocol provided herein outlines sample preparation, GC-MS instrument parameters, and data analysis for the accurate identification and quantification of this compound. The presented method is suitable for quality control, purity assessment, and research applications involving volatile organic compounds.

### Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their physical and chemical properties, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments. **3,3,5-Trimethylheptane** (C<sub>10</sub>H<sub>22</sub>) is a branched alkane with a molecular weight of 142.28 g/mol.[1] Its analysis is crucial

in various industries, and a robust GC-MS method is essential for its accurate characterization. This document provides a detailed protocol for the GC-MS analysis of **3,3,5-trimethylheptane**, including expected retention and mass spectral data.

## Experimental Protocol

### Sample and Standard Preparation

#### 1.1. Standard Preparation:

- Prepare a stock solution of **3,3,5-trimethylheptane** (CAS No. 7154-80-5) of at least 97% purity at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane or pentane.[2]
- Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

#### 1.2. Sample Preparation:

- For liquid samples, dilute an accurately weighed or measured volume of the sample in the chosen solvent to bring the expected concentration of **3,3,5-trimethylheptane** within the calibration range.
- For solid or semi-solid matrices, a suitable extraction technique such as headspace analysis or solid-phase microextraction (SPME) may be employed to isolate the volatile analyte.

### GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **3,3,5-trimethylheptane**. Parameters may be optimized based on the specific instrumentation and analytical goals.

| Parameter            | Condition   |
|----------------------|---|
| Gas Chromatograph    | Agilent 7890 GC or equivalent   |
| Mass Spectrometer    | Agilent 5977 MS or equivalent   |
| GC Column            | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas          | Helium, constant flow rate of 1.0 mL/min  |
| Injector Temperature | 250°C   |
| Injection Volume     | 1 µL  |
| Injection Mode       | Split (split ratio of 50:1) or Splitless, depending on concentration                        |
| Oven Program         | Initial temperature 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes |
| Transfer Line Temp.  | 280°C   |
| Ion Source Temp.     | 230°C   |
| Quadrupole Temp.     | 150°C   |
| Ionization Mode      | Electron Ionization (EI) at 70 eV   |
| Mass Range           | m/z 35-200  |
| Scan Mode            | Full Scan   |

## Data Presentation

### Quantitative Data Summary

The following table summarizes the key analytical parameters for **3,3,5-trimethylheptane** based on the described GC-MS method.

| Analyte                | CAS Number | Molecular Formula               | Molecular Weight | Kovats Retention Index (Non-polar column) | Key Mass Fragments (m/z) |
|------------------------|------------|---------------------------------|------------------|---|--------------------------|
| 3,3,5-Trimethylheptane | 7154-80-5  | C <sub>10</sub> H <sub>22</sub> | 142.28           | ~908 - 913                                | 71, 57, 43               |

Note: The Kovats Retention Index is a relative measure and may vary slightly between different GC systems and columns.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Mass Spectrum Analysis

The electron ionization mass spectrum of **3,3,5-trimethylheptane** is characterized by a series of fragment ions. The molecular ion peak ( $[M]^+$ ) at  $m/z$  142 is often of low abundance or absent. The most prominent peaks in the mass spectrum are typically observed at  $m/z$  71, 57, and 43. These fragments correspond to the stable carbocations formed through C-C bond cleavage.

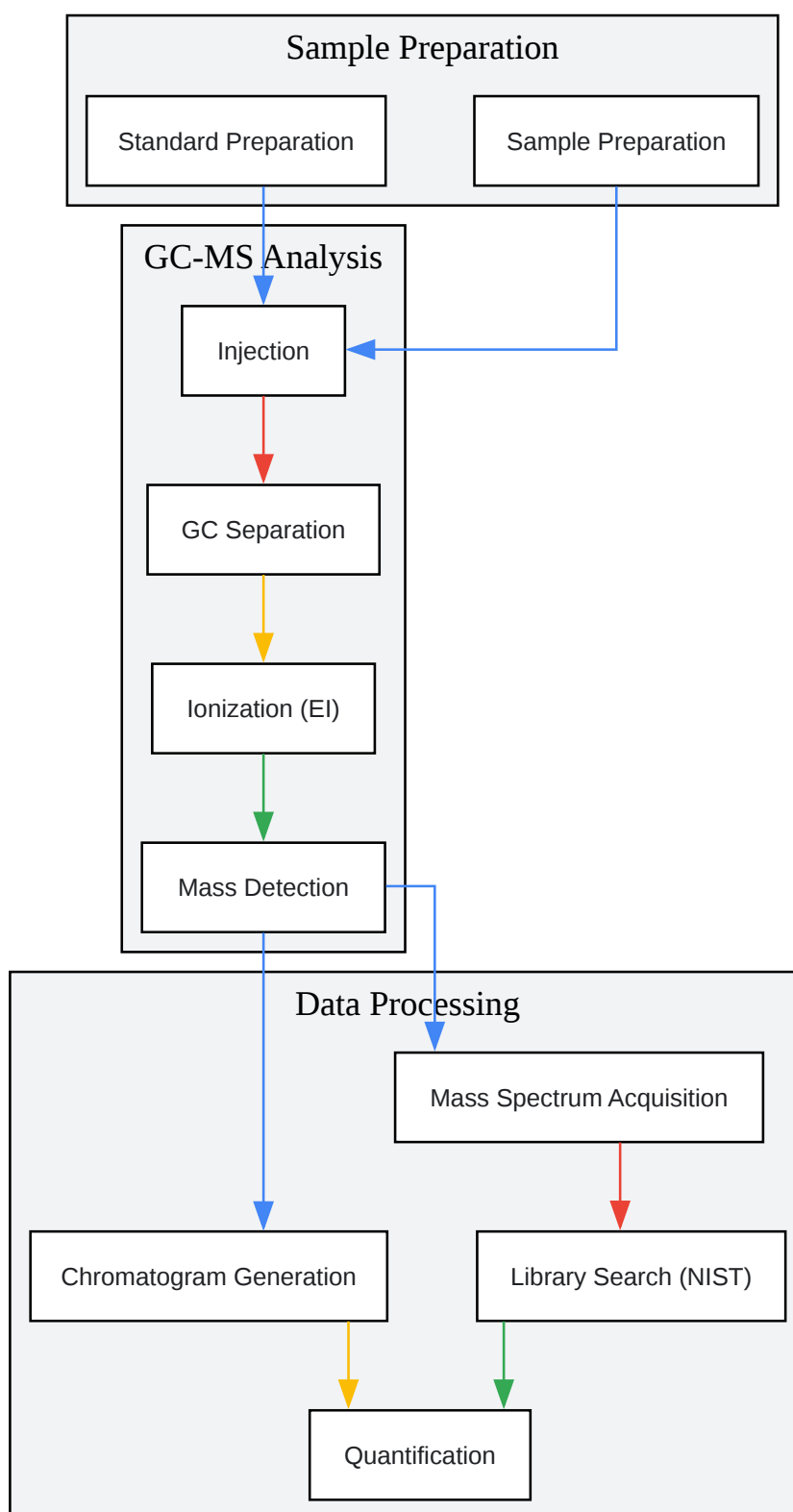
- $m/z$  71: This is often the base peak and can be attributed to the loss of a propyl group ( $[M-C_3H_7]^+$ ) or a butyl group from a different cleavage point.
- $m/z$  57: A prominent peak corresponding to a butyl cation ( $[C_4H_9]^+$ ).
- $m/z$  43: A significant peak representing a propyl cation ( $[C_3H_7]^+$ ).

The fragmentation pattern is a key identifier for **3,3,5-trimethylheptane** and can be compared against a reference library, such as the NIST Mass Spectral Library, for confirmation.

## Visualizations

### GC-MS Experimental Workflow

The following diagram illustrates the logical workflow of the GC-MS analysis of **3,3,5-trimethylheptane**.



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